Cas no 60882-71-5 (5-Chlorobenzimidazole-1,2-diamine)

5-Chlorobenzimidazole-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-1,2-diamine,5-chloro-(9CI)
- 5-chlorobenzimidazole-1,2-diamine
- NSC611783
- MLS003373936
- 5-Chloro-1H-benzo[d]imidazole-1,2-diamine
- 1H-Benzimidazole-1,2-diamine, 5-chloro-
- 1h-benzimidazole-1,2-diamine,5-chloro-
- SMR002048727
- NCI60_004859
- 5-Chlorobenzimidazole-1,2-diamine
-
- インチ: 1S/C7H7ClN4/c8-4-1-2-6-5(3-4)11-7(9)12(6)10/h1-3H,10H2,(H2,9,11)
- InChIKey: BWPDDCOWXFNALZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N=C(N)N2N
計算された属性
- せいみつぶんしりょう: 182.036
- どういたいしつりょう: 182.036
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.9
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-Chlorobenzimidazole-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673612-5g |
5-Chloro-1H-benzo[d]imidazole-1,2-diamine |
60882-71-5 | 98% | 5g |
¥19802.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673612-10g |
5-Chloro-1H-benzo[d]imidazole-1,2-diamine |
60882-71-5 | 98% | 10g |
¥29030.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673612-1g |
5-Chloro-1H-benzo[d]imidazole-1,2-diamine |
60882-71-5 | 98% | 1g |
¥8810.00 | 2024-05-07 |
5-Chlorobenzimidazole-1,2-diamine 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
5-Chlorobenzimidazole-1,2-diamineに関する追加情報
Research Brief on 5-Chlorobenzimidazole-1,2-diamine (CAS: 60882-71-5): Recent Advances and Applications
5-Chlorobenzimidazole-1,2-diamine (CAS: 60882-71-5) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and antiviral drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 5-Chlorobenzimidazole-1,2-diamine through a novel catalytic pathway, achieving a yield of 85% with improved purity compared to traditional methods. The researchers utilized a palladium-catalyzed amination reaction, which proved particularly effective for introducing the 1,2-diamine functionality while maintaining the chloro-substitution at the 5-position. This advancement in synthetic methodology addresses previous challenges in producing this compound at scale, making it more accessible for pharmaceutical applications.
In terms of biological activity, recent investigations have revealed promising results for 5-Chlorobenzimidazole-1,2-diamine derivatives as potential antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of this core scaffold yielded compounds with significant activity against drug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. The mechanism of action appears to involve inhibition of bacterial DNA gyrase, suggesting potential for development as a new class of antibiotics.
The anticancer potential of 5-Chlorobenzimidazole-1,2-diamine derivatives has also been a focus of recent research. A team at the National Cancer Institute identified several analogs that demonstrate selective cytotoxicity against pancreatic cancer cell lines, with IC50 values in the low micromolar range. Molecular docking studies suggest these compounds may function as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. These findings were published in the European Journal of Medicinal Chemistry in early 2024.
Emerging research has also explored the application of 5-Chlorobenzimidazole-1,2-diamine in antiviral drug development. A recent preprint (2024) describes its use as a building block for compounds showing activity against SARS-CoV-2 variants by inhibiting the viral main protease (Mpro). While still in early stages, these results suggest potential for addressing current challenges in COVID-19 treatment, particularly against emerging variants that show resistance to existing therapies.
From a drug development perspective, pharmacokinetic studies of 5-Chlorobenzimidazole-1,2-diamine derivatives have shown generally favorable absorption and distribution profiles, though metabolic stability remains an area for optimization. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies published in Drug Metabolism and Disposition (2023) indicate that strategic structural modifications can significantly improve metabolic stability while maintaining therapeutic activity.
Looking forward, the versatility of 5-Chlorobenzimidazole-1,2-diamine as a pharmacophore suggests continued potential for drug discovery across multiple therapeutic areas. Current research efforts appear to be focusing on three main directions: (1) development of more efficient synthetic routes to enable large-scale production, (2) exploration of novel biological targets through structure-activity relationship studies, and (3) optimization of pharmacokinetic properties for clinical translation. The compound's ability to serve as a scaffold for diverse biological activities makes it particularly valuable in the current pharmaceutical landscape, where multi-target therapies are increasingly important.
In conclusion, 5-Chlorobenzimidazole-1,2-diamine (CAS: 60882-71-5) continues to demonstrate significant potential in pharmaceutical research, with recent advances highlighting its applications across multiple therapeutic areas. The compound's synthetic accessibility, combined with its demonstrated biological activities and ongoing optimization efforts, position it as an important building block for future drug development. Continued research in this area is likely to yield novel therapeutic candidates in the coming years, particularly for addressing unmet medical needs in infectious diseases and oncology.
60882-71-5 (5-Chlorobenzimidazole-1,2-diamine) 関連製品
- 2229417-93-8(3-(1-bromo-2-methylpropan-2-yl)-2,6-dichloropyridine)
- 1805562-27-9(Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate)
- 1013280-80-2(3,5-dimethoxy-N'-(2-phenylethenesulfonyl)benzohydrazide)
- 1805119-64-5(2-(Bromomethyl)-3-(difluoromethyl)-4-iodopyridine)
- 1219957-15-9(1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride)
- 2451256-45-2(Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate)
- 21465-51-0(Sodium 2-benzothiazolesulfonate)
- 879313-82-3(1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
- 1555424-17-3(N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine)



